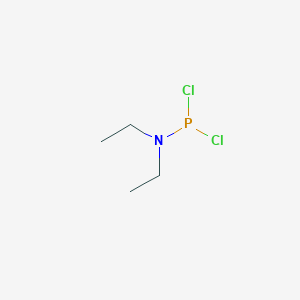

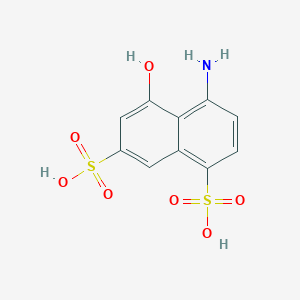

![molecular formula C32H16 B086209 Naphtho[2,3-a]coronene CAS No. 190-74-9](/img/structure/B86209.png)

Naphtho[2,3-a]coronene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

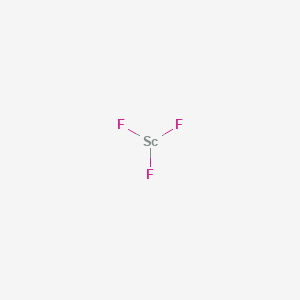

Naphtho[2,3-a]coronene is a chemical compound with the molecular formula C32H16 . It has an average mass of 400.469 Da and a monoisotopic mass of 400.125214 Da .

Molecular Structure Analysis

The molecular structure of Naphtho[2,3-a]coronene consists of a complex arrangement of carbon and hydrogen atoms . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

Naphtho[2,3-a]coronene has a molecular weight of 400.4694 . Its physical and chemical properties are not extensively documented in the available literature.Aplicaciones Científicas De Investigación

Fluorescence Properties : Naphtho[2,3-a]coronene, along with other coronene derivatives, exhibits fluorescence properties that are influenced by solvent polarity. The fluorescence intensities of bands in the vibronic spectra of these compounds, including naphtho[2,3-a]coronene, depend on the solvent used, which suggests potential applications in solvent polarity probing (Waris et al., 1989).

Solvent Polarity Probes : Further studies on coronene derivatives for solvent polarity probe behavior identified naphtho[2,3-a]coronene as one of the potential probe molecules. Its fluorescence spectra show changes in emission intensity ratios depending on the solvent polarity, highlighting its use in understanding solvent environments (Acree et al., 1990).

Graphene Synthesis : Naphtho[2,3-a]coronene has been used as a nucleation seed for low-temperature graphene synthesis via chemical vapor deposition. This approach improves the homogeneity and quality of monolayer graphene, potentially benefiting applications in flexible electronics and hybrid interconnects (Wu et al., 2013).

Interstellar Chemistry : The radical cations of naphtho[2,3-a]pyrene (structurally related to naphtho[2,3-a]coronene) have been studied for their behavior under UV/visible radiation. These studies have implications for understanding the stability and transformation of polycyclic aromatic hydrocarbons in interstellar environments (Ekern et al., 1997).

Environmental Detection : Naphtho[2,3-a]coronene has been identified in diesel particulate matter, demonstrating the applicability of non-aqueous reversed-phase liquid chromatography coupled with UV detection for environmental monitoring and analysis (Jinno et al., 1986).

Optical Absorption : Studies on the optical absorption properties of coronene derivatives, including naphtho[2,3-a]coronene, indicate shifts in optical spectra and decreases in optical gaps with increasing sizes of these derivatives. This has implications for understanding their electronic and optical behaviors, relevant in materials science (Bhattacharyya et al., 2020).

Phosphorescence Studies : Phosphorescence spectra of naphtho[2,3-a]coronene, among other compounds, have been investigated, providing insights into the vibrational modes and kinetic rate constants. This research contributes to our understanding of the radiative mechanisms in these molecules (Braeuchle et al., 1978).

Propiedades

IUPAC Name |

nonacyclo[22.6.2.02,11.04,9.012,29.015,28.018,27.021,26.025,30]dotriaconta-1(30),2,4,6,8,10,12(29),13,15(28),16,18(27),19,21(26),22,24,31-hexadecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16/c1-2-4-22-16-26-24-14-12-20-10-8-18-6-5-17-7-9-19-11-13-23(25(26)15-21(22)3-1)31-29(19)27(17)28(18)30(20)32(24)31/h1-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZSETIMOXAJGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C4=C5C6=C(C=CC7=C6C8=C(C=C7)C=CC9=C8C5=C(C3=CC2=C1)C=C9)C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172457 |

Source

|

| Record name | Naphtho(2,3-a)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphtho[2,3-a]coronene | |

CAS RN |

190-74-9 |

Source

|

| Record name | Naphtho(2,3-a)coronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(2,3-a)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

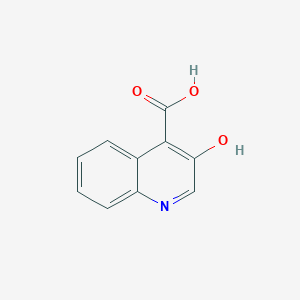

![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)

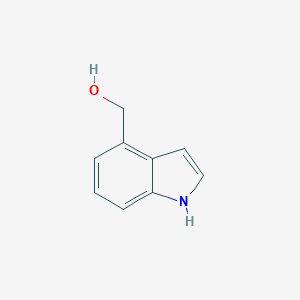

![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)

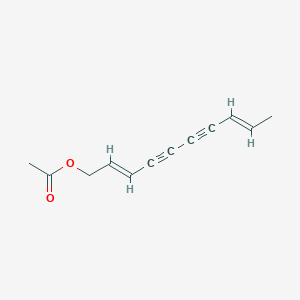

![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)